molecular formula C7H4INO4 B1293606 3-Iodo-5-nitrobenzoic acid CAS No. 6313-17-3

3-Iodo-5-nitrobenzoic acid

Cat. No.: B1293606
CAS No.: 6313-17-3
M. Wt: 293.02 g/mol
InChI Key: GFGURBBHVJTXDU-UHFFFAOYSA-N
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Description

3-Iodo-5-nitrobenzoic acid is an organic compound with the molecular formula C7H4INO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by iodine and nitro groups, respectively. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Scientific Research Applications

3-Iodo-5-nitrobenzoic acid is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: It is used in the synthesis of bioactive molecules and as a precursor in the development of pharmaceuticals.

    Medicine: Research into its derivatives has shown potential in developing new drugs with antimicrobial and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

3-Iodo-5-nitrobenzoic acid is considered hazardous. It causes serious eye irritation. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and wearing personal protective equipment .

Mechanism of Action

Target of Action

Nitro compounds, in general, are a significant class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This suggests that the nitro group in 3-Iodo-5-nitrobenzoic acid could interact with various biological targets.

Mode of Action

It’s known that nitro compounds can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that this compound might interact with its targets through similar reactions.

Biochemical Pathways

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid . This suggests that this compound might affect similar biochemical pathways.

Pharmacokinetics

The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . This suggests that this compound might have similar pharmacokinetic properties.

Result of Action

The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This suggests that the nitro group in this compound could have similar molecular and cellular effects.

Action Environment

The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . This suggests that environmental factors might similarly influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-5-nitrobenzoic acid typically involves the nitration of 3-iodobenzoic acid. The nitration process introduces a nitro group at the meta position relative to the carboxyl group. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-5-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of 3-iodo-5-aminobenzoic acid.

    Coupling: Formation of biaryl compounds.

Comparison with Similar Compounds

  • 3-Iodo-4-nitrobenzoic acid
  • 2-Iodo-5-nitrobenzoic acid
  • 3-Iodo-2-nitrobenzoic acid

Comparison: 3-Iodo-5-nitrobenzoic acid is unique due to the specific positioning of the iodine and nitro groups, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

3-iodo-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4INO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGURBBHVJTXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064222
Record name Benzoic acid, 3-iodo-5-nitro-
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Molecular Weight

293.02 g/mol
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CAS No.

6313-17-3
Record name 3-Iodo-5-nitrobenzoic acid
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Synthesis routes and methods I

Procedure details

To a stirred solution of iodine (137.95 g, 0.5436 mmol) in filming sulfuric acid (250 ml) was added m-nitrobenzoic acid (64.6 g, 0.3866 mmol) at room temperature. The reaction mixture was slowly heated to 85° C. overs 2 hours and stirred at the same temperature for another 12 hours. The reaction mixture was cooled to room temperature and poured into ice, and the aqueous solution was extracted with dichloromethane. The organic phase was separated and washed with water, 2.0 M solution of Na2S2O3 and brine, and then dried over Na2SO4. Solvent was removed under reduced pressure to yield 3-iodo-5-nitrobenzoic acid as slight yellow solid 111 g, yield 98%. MS (M+H)=294.
Quantity
137.95 g
Type
reactant
Reaction Step One
Quantity
64.6 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 3-Nitro-benzoic acid (114 g, 0.68 mol) and I2 (138.2 g) was added dropwise H2SO4 (conc., 230 mL). The reaction mixture was stirred at 85° C. for 18 hours, then was cooled and poured onto ice. The resulting mixture was partitioned between EtOAc and saturated aqueous NaHSO3. The combined organic layers were washed with water, dried over Na2SO4, filtered and concentrated under reduced pressure to give 108 g of 3-iodo-5-nitro-benzoic acid as a pale yellow solid, MS (M+H)=294.
Quantity
114 g
Type
reactant
Reaction Step One
Name
Quantity
138.2 g
Type
reactant
Reaction Step One
Name
Quantity
230 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 3-iodo-5-nitrobenzoic acid a preferred matrix for analyzing vitamin B12 using MALDI?

A: While α-cyano-4-hydroxycinnamic acid is a common MALDI matrix, it leads to significant fragmentation of vitamin B12 during analysis at 337 nm. [] This fragmentation makes it difficult to obtain a clear signal for the intact vitamin B12 molecule. In contrast, using this compound as the matrix produces a much more abundant signal for the protonated molecule ion of vitamin B12. [] This suggests that this compound promotes softer ionization, resulting in less fragmentation and a stronger signal for the intact analyte.

Q2: How does the choice of matrix in MALDI influence the fragmentation of analyzed molecules?

A: Research suggests that the matrix plays a critical role in determining the internal energy of ions generated during the MALDI process. [] Different matrices can transfer varying amounts of energy to the analyte molecules upon laser irradiation. When α-cyano-4-hydroxycinnamic acid is used, the vitamin B12 ions likely receive higher internal energy, leading to increased fragmentation. this compound, on the other hand, appears to result in lower internal energy transfer, thus minimizing fragmentation and promoting the detection of intact molecular ions.

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